molecular formula C11H17N3O3 B14910272 (5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone

(5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone

Cat. No.: B14910272
M. Wt: 239.27 g/mol
InChI Key: XMOJBBHNOCBVNZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone typically involves the reaction of isoxazole derivatives with piperazine derivatives under specific conditions. One common method involves the use of methoxymethyl isoxazole and 2-methylpiperazine as starting materials. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at room temperature .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

(5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    (5-(Methoxymethyl)isoxazol-3-yl)(2-methylpiperazin-1-yl)methanone: Unique due to its specific substitution pattern on the isoxazole and piperazine rings.

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

[5-(methoxymethyl)-1,2-oxazol-3-yl]-(2-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C11H17N3O3/c1-8-6-12-3-4-14(8)11(15)10-5-9(7-16-2)17-13-10/h5,8,12H,3-4,6-7H2,1-2H3

InChI Key

XMOJBBHNOCBVNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C(=O)C2=NOC(=C2)COC

Origin of Product

United States

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